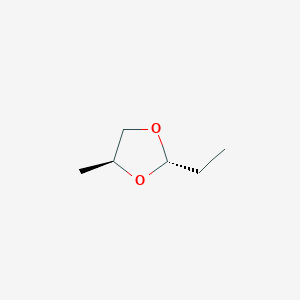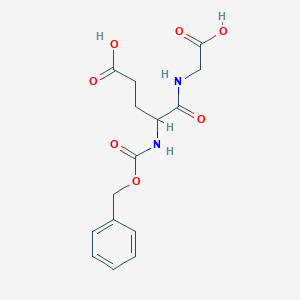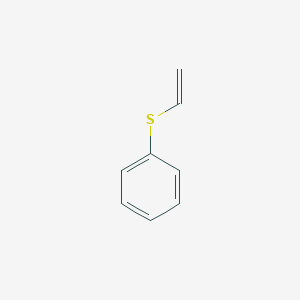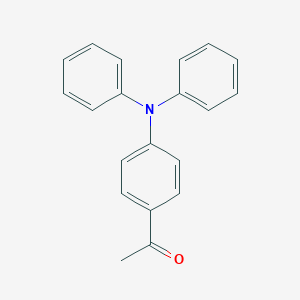
1-(4-(Diphenylamino)phenyl)ethanone
Vue d'ensemble
Description
1-(4-(Diphenylamino)phenyl)ethanone, also known as 4-diphenylaminophenylethane-1-one, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in organic solvents. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of novel organic materials with potential applications in electronics, optoelectronics, and photonics.
Applications De Recherche Scientifique
Synthesis and Formation
- 1-(4-(Diphenylamino)phenyl)ethanone undergoes chemical transformations under specific conditions. For example, heating 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution with potassium carbonate results in (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione, a product of the reaction of the initial aminoketone with its oxidation product (Akimova et al., 2004).
Biomedical Research
- Derivatives of this compound have shown promise in biomedical research. For instance, synthesized diaryl and triaryl hydrazone derivatives have been evaluated for their potential as estrogen receptor modulators, exhibiting significant anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities (Pandey et al., 2002).
Optical and Nonlinear Optical Properties
- Novel organic conjugated molecules integrating 4-diphenylamino-phenyl units have been developed, displaying interesting properties like reversible acidochromism and nonlinear optical (NLO) behavior. These structures show potential for applications in optoelectronic devices (Xu et al., 2015).
Electrochemical Characterization
- Electrochemical properties of this compound derivatives are significant for dye applications. Studies on a novel synthesized azo dye derivative showed promising results in electrochemical behavior and electrocatalytic effects, highlighting their potential in various industrial applications (Surucu et al., 2016).
Antimicrobial Activity
- Heterocyclic compounds derived from this compound have been synthesized and tested for antimicrobial activity. These compounds, utilizing 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, show potential in pharmaceutical and drug research due to their effectiveness against various bacterial strains (Wanjari, 2020).
Crystal Structure Analysis
- The crystal structure of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone provides insights into its molecular configuration, which is vital for understanding its reactivity and potential applications in various chemical processes (Khalaji et al., 2008).
Catalysis and Asymmetric Reduction
- Derivatives of this compound have been used in catalysis, particularly in the asymmetric reduction of ketones. This research contributes to the development of new methodologies in synthetic chemistry (Thvedt et al., 2011).
Optical Gain and LED Applications
- The optical gain coefficient due to spontaneous emission for conjugated compounds like 1-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)ethanone has been studied, revealing potential for use in lasers and LED technology (Henari & El-Deeb, 2017).
Safety and Hazards
“1-(4-(Diphenylamino)phenyl)ethanone” is an organic compound that is generally toxic and irritant . It is recommended to wear protective gloves, goggles, and other personal protective equipment during use to avoid contact with skin and eyes . Waste items should be properly preserved and disposed of to avoid environmental pollution .
Orientations Futures
“1-(4-(Diphenylamino)phenyl)ethanone” is commonly used as an intermediate in organic synthesis . It has certain applications in the field of medicine, and can be used as a synthetic raw material for certain drugs . In addition, it can also be used for the preparation of dyes, pigments, and solvents . Future research may focus on exploring its potential applications in various fields.
Propriétés
IUPAC Name |
1-[4-(N-phenylanilino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZHEMVWXFWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602546 | |
| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1756-32-7 | |
| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



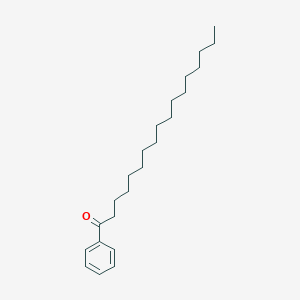

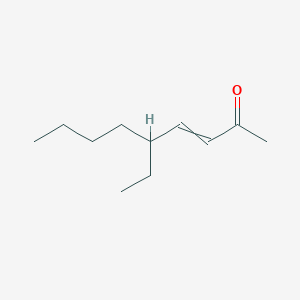
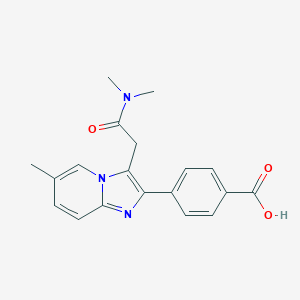
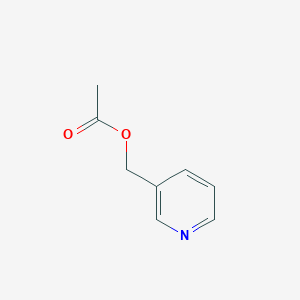
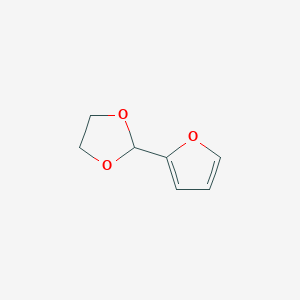

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

